molecular formula C16H18N4O3 B13893842 N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide

Cat. No.: B13893842
M. Wt: 314.34 g/mol
InChI Key: OIPQMWUMUMFFKB-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide is a synthetic small molecule with a molecular formula of C17H21N5O2 and a CAS Registry Number of 1548298-83-4 . It belongs to the class of substituted imidazole carboxamides, which are recognized in pharmaceutical research for their potential as scaffolds in developing therapeutics for various disorders . The core structure of this compound is based on the 1H-imidazole ring, a privileged structure in medicinal chemistry that is found in numerous biologically active molecules and serves as a key building block in heterocyclic chemistry . The specific structural features of this compound—including the N-cyclopentyl-N-methyl carboxamide group and the 3-nitrophenyl substituent—are typical of designs explored for targeting serious medical conditions. Patents indicate that closely related analogues are investigated for use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, cancers, and lysosomal storage disorders like Gaucher disease . The imidazole core and its derivatives are known to interact with a range of biological targets, including enzymes like dihydrofolate reductase (DHFR), and can exhibit mechanisms of action such as enzyme inhibition, which may lead to antiproliferative or antimicrobial effects . As such, this compound is a valuable chemical tool for researchers in hit-to-lead optimization campaigns, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action in areas like oncology and neurology . It is supplied as a high-purity compound for use in laboratory research only. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)imidazole-1-carboxamide

InChI

InChI=1S/C16H18N4O3/c1-18(13-6-2-3-7-13)16(21)19-10-15(17-11-19)12-5-4-8-14(9-12)20(22)23/h4-5,8-11,13H,2-3,6-7H2,1H3

InChI Key

OIPQMWUMUMFFKB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C(=O)N2C=C(N=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Preparation of 2-Bromo-1-(3-nitrophenyl)ethanone Intermediate
  • Starting from 1-(3-nitrophenyl)ethanone, bromination is performed using phenyltrimethylammonium tribromide in tetrahydrofuran (THF) at room temperature.
  • The reaction proceeds for 1 hour, followed by filtration and solvent evaporation.
  • The crude product is purified by recrystallization from isopropanol to yield 2-bromo-1-(3-nitrophenyl)ethanone with approximately 70% yield.
Formation of the Imidazole Core
  • The imidazole ring is formed by cyclization involving α-bromo ketone intermediates and appropriate nitrogen sources.
  • This step typically involves treatment with ammonium hydroxide and aldehydes to generate the imidazolyl intermediate.
Carbamoylation to Introduce N-Cyclopentyl-N-methylcarboxamide
  • The key carbamoylation is conducted by reacting the imidazolyl intermediate with carbamoyl chlorides or phenylcarbamate derivatives.
  • N-cyclopentyl-N-methylamine is converted into the corresponding carbamoyl chloride using phosgene or phosgene equivalents, though this route has safety concerns due to phosgene toxicity.
  • Alternatively, phenylcarbamate intermediates can be used to improve yields and reduce hazardous reagents.
  • The carbamoylation reaction is typically performed in organic solvents such as THF, methyl THF, dioxane, or dichloromethane under basic conditions (e.g., NaOH, NaHCO3, or organic bases like triethylamine).
  • Reaction temperatures range from ambient to reflux conditions (~60 °C).
Reduction of Nitro Group (Optional)
  • For derivatives requiring the amino group, catalytic hydrogenation is performed using palladium on carbon (Pd/C) under hydrogen atmosphere at room temperature overnight.
  • The product is then isolated by filtration and recrystallization, yielding 4-(3-aminophenyl)-N-cyclopentyl-N-methyl-1H-imidazole-1-carboxamide.
Final Urea Formation (For Ureidophenyl Derivatives)
  • The amino derivative is reacted with potassium cyanate in acidic aqueous media (e.g., 2N HCl) at 0 °C to room temperature over 24 hours to form the ureido derivative.
  • This step can be telescoped without purification of the intermediate amine.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Bromination of 1-(3-nitrophenyl)ethanone Phenyltrimethylammonium tribromide THF Room temp, 1 h 70 Recrystallization from isopropanol
Imidazole ring formation α-Bromo ketone + ammonium hydroxide + aldehyde THF/DMF Ambient to reflux Not specified Intermediate formation of imidazolyl
Carbamoylation N-cyclopentyl-N-methylcarbamoyl chloride or phenylcarbamate THF, methyl THF, dioxane, DCM 30 °C to reflux (~60 °C) 76 Carbamoyl chloride route less preferred due to phosgene use
Nitro group reduction Pd/C catalyst, H2 atmosphere EtOAc/EtOH mixture Room temp, overnight 80 Filtration and recrystallization
Urea formation Potassium cyanate, 2N HCl aqueous Water/DCM/Propan-2-ol 0 °C to RT, 24-48 h Not specified Can be telescoped without intermediate purification

Research Findings and Improvements

  • The carbamoylation step using phenylcarbamate intermediates has been shown to improve overall yield and reduce hazardous reagent use compared to traditional carbamoyl chloride methods.
  • The use of basic conditions with inorganic bases (NaOH, NaHCO3) or organic bases (triethylamine) in solvents like THF or methyl THF provides efficient coupling with good selectivity and yield.
  • The nitro group reduction to amine is efficiently achieved at room temperature under mild hydrogenation conditions, facilitating further functionalization.
  • Telescoping the amine intermediate directly into urea formation without purification streamlines the synthesis and reduces process time and waste.
  • The melting points and NMR data confirm the purity and structural integrity of the synthesized compound.

Summary Table of Synthetic Route

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 2-Bromo-1-(3-nitrophenyl)ethanone Phenyltrimethylammonium tribromide, THF 70 Bromination of acetophenone derivative
2 Imidazolyl intermediate α-Bromo ketone + ammonium hydroxide + aldehyde Not specified Ring closure to form imidazole core
3 N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide Carbamoyl chloride or phenylcarbamate, base, THF 76 Carbamoylation step
4 4-(3-Aminophenyl)-N-cyclopentyl-N-methyl-1H-imidazole-1-carboxamide Pd/C, H2, EtOAc/EtOH 80 Nitro reduction
5 N-Cyclopentyl-N-methyl-4-(3-ureidophenyl)-1H-imidazole-1-carboxamide Potassium cyanate, 2N HCl, aqueous Not specified Urea formation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in its biological activity through redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs include FAAH inhibitors, dihydropyridine derivatives, and other imidazole carboxamides (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Imidazole Carboxamide Derivatives

Compound Name R1 Substituent R4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide Cyclopentyl, Methyl 3-Nitrophenyl C₁₆H₁₇N₄O₃* 327.36 Electron-withdrawing nitro group; moderate lipophilicity N/A
BIA 10-2445 Cyclohexyl, Methyl Pyridin-3-yl C₁₇H₂₁N₅O 335.39 FAAH inhibitor; pyridine enhances hydrogen bonding
Barnidipine impurity 2 Benzyl-pyrrolidinyl 3-Nitrophenyl C₂₈H₃₁N₃O₆ 505.57 Dihydropyridine core; nitro group for electronic stabilization
N-(4-methylphenyl)-1H-imidazole-1-carboxamide 4-Methylphenyl None C₉H₁₆N₂S 184.30 Simpler structure; lower molecular weight
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide [4-(Dimethylamino)phenyl]methyl None C₁₃H₁₆N₄O 244.29 Electron-donating dimethylamino group; increased solubility

*Estimated based on structural analogy.

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-nitrophenyl group in the target compound and barnidipine impurities (e.g., impurity 2) suggests a role in electronic modulation. In barnidipine, this group stabilizes the dihydropyridine core for calcium channel blocking . For the target compound, it may enhance binding to hydrophobic enzyme pockets.
  • Pyridin-3-yl in BIA 10-2445 facilitates hydrogen bonding with FAAH’s catalytic residues, a feature absent in the nitro-substituted target compound .

The dimethylamino group in ’s compound increases polarity, contrasting with the nitro group’s electron-withdrawing nature.

Biological Activity

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features an imidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H15N3O3\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}

Key Structural Components:

  • Cyclopentyl Group : Contributes to lipophilicity and may enhance membrane permeability.
  • Nitrophenyl Moiety : Often associated with increased biological activity due to electron-withdrawing effects.
  • Imidazole Ring : Known for interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.65Induces apoptosis via caspase activation
HCT-116 (Colon)2.41G1 phase cell cycle arrest
A549 (Lung)1.54Inhibition of proliferation

These findings suggest that the compound may act as a potent anticancer agent, particularly against breast and lung cancer cells.

The mechanism by which this compound exerts its effects appears to involve:

  • Apoptosis Induction : Flow cytometry assays indicate that the compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing further proliferation.

Synthesis

The synthesis of this compound can be achieved through various methods, including regioselective reactions that allow for scalable production. The synthetic pathways often involve:

  • Formation of the imidazole ring.
  • Introduction of the cyclopentyl and nitrophenyl groups via nucleophilic substitution reactions.

Study on Anticancer Efficacy

In a study published in 2020, researchers evaluated several imidazole derivatives for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines, outperforming some established chemotherapeutic agents like doxorubicin .

Comparative Analysis

A comparative analysis was conducted to evaluate the efficacy of various imidazole derivatives against different cancer types. The results indicated that modifications in the substituents significantly influenced biological activity, highlighting the importance of structural optimization .

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